molecular formula C15H18N4O3 B4328105 methyl 4-{5-methyl-3-[(pyridin-3-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate

methyl 4-{5-methyl-3-[(pyridin-3-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate

Cat. No. B4328105
M. Wt: 302.33 g/mol
InChI Key: NBOPXCPTLWPPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{5-methyl-3-[(pyridin-3-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate is a chemical compound that has been widely researched in the field of medicinal chemistry. It is a pyrazole-based molecule that has shown potential as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of methyl 4-{5-methyl-3-[(pyridin-3-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate involves the inhibition of various signaling pathways that are involved in cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It also inhibits the NF-κB signaling pathway, which is involved in inflammation. In addition, the compound has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
Methyl 4-{5-methyl-3-[(pyridin-3-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 4-{5-methyl-3-[(pyridin-3-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate in lab experiments include its potential as a drug candidate for various diseases, its well-defined mechanism of action, and its ability to inhibit multiple signaling pathways. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to determine its pharmacokinetics and pharmacodynamics.

Future Directions

For the research on methyl 4-{5-methyl-3-[(pyridin-3-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate include further preclinical studies to determine its efficacy and safety in animal models, optimization of its chemical structure to improve its potency and selectivity, and clinical trials to determine its efficacy and safety in humans. In addition, further studies are needed to determine its pharmacokinetics and pharmacodynamics, as well as its potential for drug-drug interactions. Finally, the compound's potential for combination therapy with other drugs should also be explored.

Scientific Research Applications

Methyl 4-{5-methyl-3-[(pyridin-3-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate has been studied extensively for its potential as a drug candidate for various diseases. It has shown promising results in preclinical studies for cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

methyl 4-[5-methyl-3-(pyridine-3-carbonylamino)pyrazol-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-11-9-13(17-15(21)12-5-3-7-16-10-12)18-19(11)8-4-6-14(20)22-2/h3,5,7,9-10H,4,6,8H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOPXCPTLWPPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)OC)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-1-butanoic acid, 5-methyl-3-[(3-pyridinylcarbonyl)amino]-, methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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